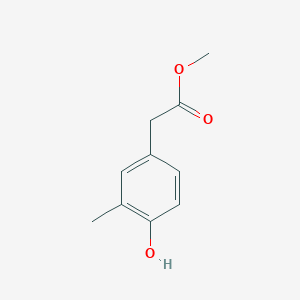

Methyl 2-(4-hydroxy-3-methylphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-hydroxy-3-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFCYPQWMPUWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492992 | |

| Record name | Methyl (4-hydroxy-3-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64360-47-0 | |

| Record name | Methyl (4-hydroxy-3-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-(4-hydroxy-3-methylphenyl)acetate, a notable aromatic ester, stands as a compound of significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural architecture, featuring a phenolic hydroxyl group and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide offers a comprehensive overview of this compound, encompassing its fundamental chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and an exploration of its current and potential applications in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

CAS Number: 64360-47-0

Molecular Formula: C₁₀H₁₂O₃

Molecular Weight: 180.20 g/mol

This compound presents as a pale-yellow to yellow to brown liquid under normal conditions and is characterized by the following physicochemical properties:

| Property | Value | Source(s) |

| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 119.9 ± 15.9 °C | [1] |

| Purity | ≥98% | [2] |

| Storage Temperature | Room temperature, under inert atmosphere | [2] |

| InChI Key | UBFCYPQWMPUWJN-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

(4-Methoxy-3-methylphenyl)acetonitrile

-

Dichloromethane (DCM)

-

Boron tribromide (BBr₃)

-

Methanol (MeOH)

-

2M Sodium hydroxide (NaOH) solution

-

6M Hydrochloric acid (HCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Demethylation:

-

Dissolve (4-Methoxy-3-methylphenyl)acetonitrile (1 equivalent) in dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (3 equivalents) in dichloromethane dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 20 hours.

-

Carefully quench the reaction by the dropwise addition of methanol at 0 °C.

-

Wash the organic layer with water.

-

Back-extract the aqueous phase with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude (4-hydroxy-3-methylphenyl)acetonitrile.

-

-

Esterification:

-

The crude (4-hydroxy-3-methylphenyl)acetonitrile can be esterified to the corresponding methyl ester through acid-catalyzed reaction with methanol. A common method involves dissolving the nitrile in methanol and bubbling hydrogen chloride gas through the solution or by refluxing in methanol with a catalytic amount of sulfuric acid.

-

-

Hydrolysis of the Intermediate (if necessary):

-

If the esterification step is performed on the nitrile, a subsequent hydrolysis step is required. The resulting imino ether can be hydrolyzed under acidic or basic conditions to the desired ester. Alternatively, direct hydrolysis of the nitrile to the carboxylic acid followed by esterification is a viable route.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient of ethyl acetate in hexanes is typically used to elute the product.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a colorless oil.[4]

-

Self-Validation: The progress of the reaction and the purity of the final product should be monitored by thin-layer chromatography (TLC). The identity and purity of the synthesized compound must be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the phenyl ring. The splitting pattern will be indicative of their ortho, meta, and para relationships.

-

Methylene Protons (-CH₂-): A singlet around δ 3.6 ppm corresponding to the two protons of the methylene group adjacent to the ester and the aromatic ring.

-

Methyl Ester Protons (-OCH₃): A singlet around δ 3.7 ppm for the three protons of the methyl ester group.

-

Aromatic Methyl Protons (-CH₃): A singlet around δ 2.2 ppm for the three protons of the methyl group attached to the aromatic ring.

-

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration, but typically observed between δ 5-8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: Six distinct signals in the range of δ 115-160 ppm. The carbon attached to the hydroxyl group will be the most downfield among the sp² carbons of the ring.

-

Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.

-

Aromatic Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-20 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester and Phenol): Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 180. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 149, and the loss of the carbomethoxy group (-COOCH₃, m/z = 59) resulting in a fragment at m/z = 121.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic activities. Its utility stems from the presence of multiple reactive sites that can be selectively modified.

Anti-inflammatory Agents

This compound is a precursor for the synthesis of various anti-inflammatory agents.[4] The phenylacetic acid moiety is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs). The hydroxyl and methyl groups on the phenyl ring offer opportunities for structural modifications to enhance potency, selectivity, and pharmacokinetic properties. For instance, the phenolic hydroxyl group can be derivatized to form ethers or esters, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides.[2]

Antioxidant Properties

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[5] This intrinsic antioxidant activity makes it and its derivatives interesting candidates for the development of drugs targeting diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Caption: Key biological applications of this compound.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

Conclusion

This compound is a chemical compound with significant potential, particularly as a building block in the synthesis of novel therapeutic agents. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for medicinal chemists. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential in areas such as inflammation and diseases related to oxidative stress. This guide provides a foundational understanding of this compound, intended to facilitate its use in research and development endeavors.

References

-

Chemsrc. Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). [Link]

-

Antioxidants. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

Molecules. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Link]

-

Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]

-

SpectraBase. Methyl 2-(3,5-dihydroxyphenyl)acetate - Optional[13C NMR] - Spectrum. [Link]

-

PubMed. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. [Link]

- Google Patents.

-

PubChem. 4-Methylphenyl acetate. [Link]

-

MDPI. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]

-

PubMed. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

PubChem. 4-Hydroxy-3-methylphenyl acetate. [Link]

-

MDPI. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. [Link]

-

ResearchGate. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

PubMed. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. [Link]

-

BMRB. bmse000481 Phenyl Acetate. [Link]

-

ResearchGate. FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... [Link]

-

NIST WebBook. 4-Methylphenyl acetone. [Link]

-

MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

-

PubMed. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. [Link]

Sources

- 1. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0 | Chemsrc [chemsrc.com]

- 4. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 5. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) [hmdb.ca]

An In-depth Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate

Abstract

This technical guide provides a comprehensive overview of the chemical compound Methyl 2-(4-hydroxy-3-methylphenyl)acetate. It details its fundamental molecular and physical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular and Physical Properties

This compound is a phenolic ester with the following key identifiers and properties.

Molecular Formula and Weight

The chemical formula for this compound is C₁₀H₁₂O₃ [1]. Its molecular weight is 180.201 g/mol [1].

Chemical Structure

The structure of the molecule is characterized by a benzene ring substituted with a hydroxy, a methyl, and a methyl acetate group.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 64360-47-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.201 g/mol | [1] |

| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 119.9 ± 15.9 °C | [1] |

Synthesis and Manufacturing

While detailed, step-by-step synthesis protocols are not widely published in peer-reviewed literature, commercial suppliers indicate a synthetic route that may involve the following precursors:

-

Methanol[1]

-

Sodium cyanide[1]

-

2-Methylanisole[1]

-

4-methoxy-3-methylphenylacetonitrile (CAS#: 60736-71-2 and 75391-57-0)[1]

A plausible synthetic pathway could involve the esterification of 2-(4-hydroxy-3-methylphenyl)acetic acid with methanol. The synthesis of the parent acid could potentially start from 2-methylphenol, which can be a logical starting point for introducing the other functional groups.

Caption: A plausible high-level workflow for the synthesis of the target compound.

Spectroscopic and Analytical Data

A comprehensive search of scientific databases and literature did not yield publicly available experimental spectroscopic data such as ¹H NMR or ¹³C NMR spectra for this compound. For researchers requiring definitive identification, it is recommended to acquire these spectra on a purified sample and perform a full structural elucidation.

Applications in Research and Drug Development

Currently, there is a lack of published research detailing the biological activity or specific applications of this compound in drug discovery. While phenolic and acetic acid derivatives are common pharmacophores in medicinal chemistry, this particular compound is not highlighted as a key intermediate or a bioactive molecule in the available literature.

The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-documented phenomenon in drug discovery[4]. The presence of a methyl group on the phenyl ring of this compound could potentially influence its binding to biological targets compared to its non-methylated counterpart, though this is speculative without experimental data.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting. It is advisable to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with established basic physical properties. However, there is a notable absence of in-depth, publicly available scientific literature regarding its detailed synthesis, comprehensive spectroscopic analysis, and biological applications. This suggests that it may be a niche intermediate rather than a compound of broad current interest in the fields of medicinal chemistry and drug development. Further research would be required to fully characterize this molecule and explore its potential utility.

References

-

Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0 | Chemsrc. (n.d.). Retrieved January 8, 2026, from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). Retrieved January 8, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). (n.d.). Retrieved January 8, 2026, from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). (n.d.). Retrieved January 8, 2026, from [Link]

-

Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) - NP-MRD. (n.d.). Retrieved January 8, 2026, from [Link]

-

(A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before... (n.d.). Retrieved January 8, 2026, from [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). Retrieved January 8, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved January 8, 2026, from [Link]

-

Methyl 2-(3,5-dihydroxyphenyl)acetate - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 8, 2026, from [Link]

-

methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis of methyl phenylacetate. (n.d.). Retrieved January 8, 2026, from [Link]

-

4-Hydroxy-3-methylphenyl acetate | C9H10O3 | CID 15532447 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (n.d.). Retrieved January 8, 2026, from [Link]

-

Bioactive compound and their biological activity. (n.d.). Retrieved January 8, 2026, from [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). Retrieved January 8, 2026, from [Link]

-

Methyl 2-(4-bromo-2-hydroxyphenyl)acetate | C9H9BrO3 | CID 21702676 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0 | Chemsrc [chemsrc.com]

- 2. 64360-47-0|this compound|BLD Pharm [bldpharm.com]

- 3. 64360-47-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-hydroxy-3-methylphenyl)acetate is a phenolic ester that serves as a valuable building block in organic synthesis, particularly in the development of novel bioactive molecules. Its structure, featuring a substituted phenyl ring with hydroxyl and methyl groups, along with a methyl ester moiety, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its role as a key intermediate in the preparation of pharmacologically active compounds.

Chemical Identity and Nomenclature

Properly identifying a chemical compound is the foundation of scientific rigor. This section details the IUPAC name and common synonyms for this compound, ensuring clarity and precision in communication.

-

IUPAC Name: this compound

-

Synonyms:

-

CAS Number: 64360-47-0

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for designing synthetic protocols, purification strategies, and for understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 119.9 ± 15.9 °C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale synthesis starts from (4-Methoxy-3-methylphenyl)acetonitrile, involving a demethylation step followed by esterification. A detailed protocol is outlined below.

Synthesis from (4-Methoxy-3-methylphenyl)acetonitrile

This two-step synthesis provides a reliable method for obtaining the target compound. The first step involves the cleavage of the methyl ether to reveal the free phenol, and the second step is the formation of the methyl ester.

This step utilizes boron tribromide, a powerful reagent for cleaving aryl methyl ethers. The causality behind this choice lies in the high affinity of the Lewis acidic boron atom for the ether oxygen, facilitating the removal of the methyl group.

Experimental Protocol:

-

Dissolve (4-Methoxy-3-methylphenyl)acetonitrile (3.3 g, 20.4 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (5.8 mL, 61.2 mmol) in dichloromethane (30 mL) dropwise over 30 minutes. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 20 hours.

-

At 0 °C, carefully add methanol (50 mL) dropwise to quench the excess boron tribromide.

-

Wash the solution with water (2 x 50 mL).

-

Extract the aqueous phase with dichloromethane (5 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, gradient elution with cyclohexane/ethyl acetate) to yield pure (4-hydroxy-3-methylphenyl)acetic acid methyl ester (1.8 g, 8 mmol) as a colorless oil.[1]

Caption: Synthetic workflow for this compound.

Alternative Synthesis: Fischer-Speier Esterification

An alternative and classic approach is the Fischer-Speier esterification of the corresponding carboxylic acid, (4-hydroxy-3-methylphenyl)acetic acid.[3][4][5][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol (methanol) is typically used, and the water produced is removed.

Conceptual Workflow:

-

Reaction Setup: (4-hydroxy-3-methylphenyl)acetic acid is dissolved in a large excess of methanol, which acts as both a reactant and the solvent.

-

Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[3][6]

-

Reaction Conditions: The mixture is heated to reflux for several hours.

-

Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or chromatography.

Caption: Fischer-Speier esterification of (4-hydroxy-3-methylphenyl)acetic acid.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules with potential biological activity. Its utility stems from the presence of multiple functional groups that can be selectively modified.

Intermediate for the Synthesis of Anti-inflammatory Agents

This compound serves as a key building block in the preparation of potential anti-inflammatory agents.[1] For instance, it has been used in the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-2-(4-hydroxy-3-methylphenyl)acetamide, a complex molecule with a scaffold that is often explored in medicinal chemistry for its potential therapeutic properties.

The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a substituted aniline.[1]

Step-by-step transformation:

-

Hydrolysis: The methyl ester of this compound is hydrolyzed to (4-hydroxy-3-methylphenyl)acetic acid using a base such as sodium hydroxide.[1]

-

Amide Coupling: The resulting carboxylic acid is then coupled with an amine, such as 5-amino-2-chlorobenzotrifluoride, using standard peptide coupling reagents like HOBT (Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like 4-methylmorpholine.[1]

Caption: Synthesis of an amide derivative from this compound.

Analytical Characterization

Detailed analytical data is paramount for the unambiguous identification and quality control of any chemical compound. While a publicly available, fully assigned NMR spectrum for this compound is not readily found in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl ester protons, and the phenolic hydroxyl proton.

-

Aromatic Protons: Three protons on the phenyl ring would likely appear as multiplets or doublets in the aromatic region (δ 6.5-7.5 ppm).

-

Methylene Protons (-CH₂-): A singlet for the two protons of the methylene group adjacent to the ester and the phenyl ring, expected around δ 3.5-3.7 ppm.

-

Methyl Ester Protons (-OCH₃): A singlet for the three protons of the methyl ester group, typically appearing around δ 3.6-3.8 ppm.

-

Phenolic Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

Aromatic Methyl Protons (-CH₃): A singlet for the three protons of the methyl group on the aromatic ring, expected around δ 2.1-2.3 ppm.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm).

-

Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

-

Aromatic Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.

Conclusion

This compound is a valuable and versatile chemical intermediate. The synthetic routes described in this guide provide reliable methods for its preparation in a laboratory setting. Its demonstrated use in the synthesis of complex, biologically active molecules highlights its importance for researchers and scientists in the field of drug discovery and medicinal chemistry. The predictive analytical data serves as a useful reference for its characterization. Further exploration of this compound as a building block is likely to lead to the discovery of novel compounds with interesting pharmacological properties.

References

-

Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0. Chemsrc. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

(A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before... ResearchGate. [Link]

-

Fischer Esterification. Chemistry LibreTexts. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Human Metabolome Database. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

Sources

- 1. (4-Hydroxy-3-methyl-phenyl)-acetic acid methyl ester | 64360-47-0 [chemicalbook.com]

- 2. Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0 | Chemsrc [chemsrc.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Fischer Esterification [organic-chemistry.org]

"Methyl 2-(4-hydroxy-3-methylphenyl)acetate" physical and chemical properties

An In-Depth Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate

Abstract

This compound, a phenolic ester with the CAS number 64360-47-0, is a compound of interest in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a substituted phenol ring, a methyl ester group, and a benzylic methylene bridge, offers multiple sites for chemical modification, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, a representative synthetic pathway, and protocols for its analytical characterization. The information is intended for researchers and professionals in drug development and chemical sciences who require a detailed understanding of this compound for practical application.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated identifiers. This compound is an aromatic compound characterized by a methyl acetate group attached to a 4-hydroxy-3-methylphenyl moiety.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 64360-47-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.201 g/mol | [1] |

| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 119.9 ± 15.9 °C | [1] |

| Exact Mass | 180.078644 Da | [1] |

| SMILES | O=C(OC)CC1=CC=C(O)C(C)=C1 | [2] |

| InChIKey | Information not readily available in search results. |

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several routes. A common and logical strategy involves the esterification of the corresponding carboxylic acid, 2-(4-hydroxy-3-methylphenyl)acetic acid. The acid itself can be prepared from related precursors.[3]

Synthetic Workflow

The following diagram outlines a plausible two-step synthesis beginning with the demethylation of a methoxy-substituted precursor to yield the phenolic acid, followed by a standard esterification reaction. The choice of a demethylating agent like boron tribromide is effective for cleaving aryl methyl ethers, while Fischer esterification provides a direct route to the methyl ester.[3]

Caption: Synthetic pathway for this compound.

Chemical Reactivity Insights

The reactivity of this molecule is governed by three primary functional groups:

-

Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated by a base. It is also a key site for O-alkylation or O-acylation reactions. The ortho-methyl group provides some steric hindrance and electronically influences the reactivity of the ring.

-

Ester (-COOCH₃): The ester is susceptible to hydrolysis under either acidic or basic conditions, which would revert the compound to its parent carboxylic acid and methanol. It can also undergo transesterification in the presence of other alcohols.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. The directing effects of these groups would primarily favor substitution at the positions ortho and para to the hydroxyl group.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a combination of chromatographic and spectroscopic techniques. The causality for using multiple techniques lies in the principle of orthogonal validation; each method provides unique structural information, and their combination yields an unambiguous identification.

Analytical Workflow Protocol

A standard workflow for quality control and structural verification would involve an initial purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS) followed by detailed structural elucidation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Caption: Standard workflow for the analytical verification of the target compound.

Step-by-Step Characterization Protocol

Objective: To confirm the identity and assess the purity of a synthesized batch of this compound.

1. GC-MS Analysis:

- Rationale: To separate volatile components and determine the mass-to-charge ratio (m/z) of the parent compound, confirming its molecular weight.

- Method:

- Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate).

- Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., HP-5).

- Use a temperature program that starts at a low temperature (e.g., 80 °C) and ramps to a high temperature (e.g., 250 °C) to ensure separation.

- Analyze the resulting chromatogram for a major peak corresponding to the product.

- Examine the mass spectrum of the major peak for a molecular ion [M]⁺ peak at m/z = 180.2, consistent with the calculated molecular weight.[1]

2. NMR Spectroscopy:

- Rationale: To elucidate the precise arrangement of protons and carbons, providing a definitive structural fingerprint.

- Method:

- Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Acquire a ¹H NMR spectrum. Expected signals would include: a singlet for the ester methyl protons (~3.7 ppm), a singlet for the benzylic methylene protons (~3.6 ppm), a singlet for the aromatic methyl protons (~2.2 ppm), and distinct signals for the three aromatic protons in the 6.5-7.0 ppm region. The phenolic proton will appear as a broad singlet.

- Acquire a ¹³C NMR spectrum. Expected signals include peaks for the ester carbonyl carbon (~172 ppm), aromatic carbons (115-155 ppm), the ester methyl carbon (~52 ppm), the benzylic carbon (~40 ppm), and the aromatic methyl carbon (~16 ppm).

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Rationale: To confirm the presence of key functional groups predicted by the structure.

- Method:

- Place a small amount of the sample (if liquid) as a thin film between salt plates or use an ATR accessory.

- Acquire the IR spectrum.

- Look for characteristic absorption bands: a broad peak around 3300-3500 cm⁻¹ (O-H stretch of the phenol), a sharp, strong peak around 1735 cm⁻¹ (C=O stretch of the ester), and peaks around 1500-1600 cm⁻¹ (C=C stretches of the aromatic ring).

Safety and Handling

-

Potential Hazards: Based on related structures, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Conclusion

This compound is a well-defined organic compound with distinct physical, chemical, and spectroscopic properties. Its synthesis is achievable through standard organic transformations, and its structure can be unambiguously confirmed using a combination of modern analytical techniques. The presence of multiple reactive sites makes it a valuable intermediate for further chemical elaboration. Proper safety protocols, guided by data from analogous compounds, should be followed during its handling and use in a laboratory setting.

References

-

Chemsrc. Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0. Available from: [Link]

-

PubChem. Benzeneacetic acid, 4-hydroxy-, methyl ester. Available from: [Link]

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate

Foreword: Unveiling the Molecular Identity

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is the bedrock of scientific integrity and progress. This guide provides an in-depth spectroscopic analysis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS No. 64360-47-0), a pivotal intermediate in the synthesis of various pharmaceutical agents, notably anti-inflammatory drugs. Understanding the distinct spectroscopic signature of this compound is paramount for ensuring purity, confirming identity, and optimizing reaction pathways in complex synthetic routes. This document serves as a technical resource for researchers and scientists, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, providing a reliable reference for laboratory applications.

Molecular Structure and its Spectroscopic Implications

The structural features of this compound dictate its characteristic spectroscopic behavior. The molecule comprises a 1,2,4-trisubstituted benzene ring bearing a hydroxyl group, a methyl group, and a methyl acetate substituent. This arrangement gives rise to distinct signals in various spectroscopic techniques, allowing for unambiguous identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structural connectivity of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer at room temperature.

Data Interpretation: The ¹H NMR spectrum will exhibit characteristic signals corresponding to the aromatic protons, the benzylic protons, the methyl ester protons, the aromatic methyl protons, and the phenolic hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | d, J ≈ 8.0 Hz | 1H | Ar-H (ortho to -OH) |

| ~6.80 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H (ortho to -CH₂COOCH₃) |

| ~6.75 | d, J ≈ 2.0 Hz | 1H | Ar-H (para to -OH) |

| ~5.50 | s | 1H | -OH |

| 3.68 | s | 3H | -COOCH₃ |

| 3.55 | s | 2H | -CH₂ -Ar |

| 2.20 | s | 3H | Ar-CH₃ |

Note: The exact chemical shifts and coupling constants (J) are predicted based on established substituent effects and data from structurally similar compounds. The phenolic -OH peak may be broad and its chemical shift can vary with concentration and temperature.

Causality Behind Assignments:

-

The aromatic protons are in the range of δ 6.7-7.0 ppm, typical for substituted benzene rings. The observed splitting patterns (doublet and doublet of doublets) arise from coupling with neighboring aromatic protons.

-

The singlet at δ 3.68 ppm is characteristic of the three equivalent protons of a methyl ester group.

-

The singlet at δ 3.55 ppm corresponds to the two benzylic protons, which are adjacent to the aromatic ring and the carbonyl group.

-

The singlet at δ 2.20 ppm is assigned to the methyl group attached to the aromatic ring.

-

The phenolic hydroxyl proton signal is a singlet and its position can be confirmed by D₂O exchange, where the peak would disappear.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is acquired on the same sample solution using a 100 MHz NMR spectrometer with proton decoupling.

Data Interpretation: The ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C =O (ester) |

| ~153.0 | Ar-C -OH |

| ~130.0 | Ar-C -CH₃ |

| ~128.5 | Ar-C H (ortho to -CH₂COOCH₃) |

| ~127.0 | Ar-C -CH₂COOCH₃ |

| ~125.0 | Ar-C H (para to -OH) |

| ~115.0 | Ar-C H (ortho to -OH) |

| 52.1 | -COOC H₃ |

| 40.5 | -C H₂-Ar |

| 16.0 | Ar-C H₃ |

Note: These chemical shifts are predicted based on incremental rules for substituted benzenes and data from analogous compounds.

Causality Behind Assignments:

-

The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~172.5 ppm).

-

The aromatic carbons attached to the electron-donating hydroxyl and methyl groups are shielded, while the carbon attached to the electron-withdrawing acetate group is deshielded.

-

The methyl ester carbon appears around δ 52.1 ppm.

-

The benzylic carbon is observed around δ 40.5 ppm.

-

The aromatic methyl carbon is the most shielded, appearing at the highest field (~16.0 ppm).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: A thin film of the neat liquid sample is placed between two sodium chloride plates, and the IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=O, and C-O functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2990-2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1735 | C=O stretch | Ester C=O |

| ~1600, ~1500 | C=C stretch | Aromatic C=C |

| ~1250 | C-O stretch | Ester C-O |

| ~1150 | C-O stretch | Phenolic C-O |

Causality Behind Peak Assignments:

-

The broad absorption band in the 3500-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded hydroxyl group of the phenol.

-

The sharp, strong peak around 1735 cm⁻¹ is characteristic of the carbonyl stretching vibration of the ester functional group.

-

Absorptions in the 3100-3000 cm⁻¹ and 2990-2850 cm⁻¹ regions correspond to the stretching vibrations of aromatic and aliphatic C-H bonds, respectively.

-

The peaks around 1600 and 1500 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

The C-O stretching vibrations for the ester and phenol groups are typically observed in the fingerprint region between 1300 and 1000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) source coupled with a quadrupole mass analyzer. The sample is introduced via direct infusion or through a gas chromatograph.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol )[1]. The fragmentation pattern will provide valuable structural information.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structure of Fragment |

| 180 | [M]⁺ | [C₁₀H₁₂O₃]⁺ |

| 121 | [M - COOCH₃]⁺ | [HOC₆H₃(CH₃)CH₂]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Causality Behind Fragmentation:

-

The molecular ion peak at m/z 180 confirms the molecular formula C₁₀H₁₂O₃.

-

A common fragmentation pathway for esters is the loss of the alkoxy group, in this case, the methoxycarbonyl radical (•COOCH₃), leading to the formation of a benzylic cation at m/z 121. This is often a prominent peak.

-

Further fragmentation can lead to the formation of the stable tropylium ion at m/z 91.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion: A Comprehensive Spectroscopic Profile

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile for this compound. The congruence of the data from these orthogonal analytical techniques allows for the unambiguous confirmation of its molecular structure. This detailed characterization is indispensable for quality control in its synthesis and for its application as a critical intermediate in the development of new therapeutic agents. The information presented in this guide serves as a reliable benchmark for researchers and professionals in the pharmaceutical and chemical industries.

References

-

PubChem. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

-

Molbase. 2-(4-Hydroxy-3-methylphenyl)acetic acid. [Link]

-

PubChem. 4-Hydroxy-3-methylphenyl acetate. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents. US9932314B2 - Pyrazole compounds and their use as T-type calcium channel blockers.

-

ResearchGate. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. [Link]

-

SpectraBase. Methyl (4-hydroxyphenyl)acetate. [Link]

-

Chemsrc. Methyl (4-hydroxy-3-methylphenyl)acetate. [Link]

-

Acmec Biochemical. This compound. [Link]

-

Kuujia. 4-Hydroxyphenylacetic acid. [Link]

-

MDPI. 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. [Link]

Sources

A Predictive Analysis of the Biological Activities of Methyl 2-(4-hydroxy-3-methylphenyl)acetate: A Technical Guide for Researchers

Abstract

Methyl 2-(4-hydroxy-3-methylphenyl)acetate, a phenolic compound belonging to the phenylacetic acid ester family, presents a compelling profile for investigation in drug discovery and development. While direct experimental evidence on its biological activities is not extensively documented in publicly accessible literature, its structural characteristics strongly suggest a potential for significant antioxidant and anti-inflammatory properties. This guide provides a comprehensive, in-depth analysis of these predicted activities, drawing upon established structure-activity relationships of analogous phenolic compounds. We will delve into the theoretical underpinnings of its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and offer insights into its synthesis. This document serves as a foundational resource for researchers and scientists poised to explore the therapeutic promise of this intriguing molecule.

Introduction and Chemical Profile

This compound (CAS No. 64360-47-0) is a methyl ester of 4-hydroxy-3-methylphenylacetic acid.[1] Its molecular structure, featuring a hydroxyl-substituted phenyl ring, is a hallmark of phenolic compounds known for their diverse biological activities. While its primary documented use is in the preparation of anti-inflammatory agents and other biologically active compounds, specific data on its intrinsic efficacy remains elusive.[2] This guide, therefore, adopts a predictive and proactive stance, building a robust scientific case for its investigation based on the well-established pharmacology of its chemical class. Phenylacetic acid derivatives, in general, are recognized as important building blocks for many pharmaceutical intermediates, including several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 64360-47-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.2 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | (4-Hydroxy-3-methyl-phenyl)-acetic acid methyl ester, 4-HYDROXY-3-METHYL-BENZENEACETIC ACID METHYL ESTER | [2] |

| Predicted pKa | 10.12 ± 0.18 | [2] |

| Storage Temperature | Room Temperature, Inert atmosphere | [2] |

Predicted Biological Activities: A Mechanistic Perspective

The biological activities of phenolic compounds are intrinsically linked to their chemical structure. The presence of a hydroxyl group on the aromatic ring of this compound is the primary determinant of its predicted antioxidant and anti-inflammatory properties.

Predicted Antioxidant Activity

Phenolic compounds are renowned for their ability to scavenge free radicals and mitigate oxidative stress, a key pathological factor in numerous chronic diseases.[2][5] The antioxidant capacity of this compound is predicted to operate through two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[6][7]

-

Single Electron Transfer (SET): The compound can transfer a single electron to a free radical, followed by proton loss, to achieve the same neutralizing effect.[6]

The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making the parent molecule an effective antioxidant.

Caption: Predicted anti-inflammatory signaling pathway modulation.

Proposed Experimental Protocols for Activity Validation

To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.

Assessment of Antioxidant Activity

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Create a series of dilutions of the test compound.

-

In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

-

Protocol:

-

Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Use Trolox as a standard for creating a calibration curve and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Assessment of Anti-inflammatory Activity

3.2.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

A known inhibitor of iNOS, such as L-NAME, can be used as a positive control.

-

3.2.2. Measurement of Pro-inflammatory Cytokine Production

-

Principle: This assay quantifies the inhibitory effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.

-

Protocol:

-

Follow the same cell culture and treatment protocol as described in section 3.2.1.

-

After the 24-hour incubation period, collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Dexamethasone can be used as a positive control.

-

Proposed Synthesis Route

This compound can be synthesized via a standard Fischer esterification reaction. [8][9]

-

Reactants: 4-hydroxy-3-methylphenylacetic acid and methanol.

-

Catalyst: A strong acid, such as sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve 4-hydroxy-3-methylphenylacetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture under reflux for several hours to drive the reaction to completion.

-

After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield pure this compound.

-

Caption: Proposed Fischer esterification workflow for synthesis.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking in the public domain, a thorough analysis of its chemical structure and the established biological activities of related phenolic compounds provides a strong rationale for its investigation as a potential antioxidant and anti-inflammatory agent. The proposed experimental protocols in this guide offer a clear roadmap for researchers to systematically evaluate these predicted activities. Future research should focus on in vivo studies to determine the compound's pharmacokinetic profile, safety, and efficacy in relevant animal models of oxidative stress and inflammation. The findings from such studies will be crucial in unlocking the full therapeutic potential of this promising molecule.

References

-

Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. [Link]

-

Intracellular Signaling Pathways Modulated by Phenolic Compounds: Application for New Anti-Inflammatory Drugs Discovery. (2012). Bentham Science Publishers. [Link]

-

Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). JScholar Publisher. [Link]

-

Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages. (2018). PubMed. [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC. [Link]

-

Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. (n.d.). PMC. [Link]

-

Phenylacetic Acid Derivatives Overview. (n.d.). Scribd. [Link]

-

Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. (2024). Frontiers. [Link]

-

Molecular mechanism of anti-inflammatory action of phenolic acids (By... (n.d.). ResearchGate. [Link]

- Phenylacetic acid derivatives, their preparation and compositions containing them. (n.d.).

-

Phenylacetic acid derivative: Significance and symbolism. (n.d.). ScienceDirect. [Link]

-

Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. (n.d.). PubMed. [Link]

-

2-(2,4-dichlorophenoxy) phenylacetic acid (fenclofenac): one of a novel series of anti-inflammatory compounds with low ulcerogenic potential. (1974). PubMed. [Link]

- Process for preparing 4-hydroxyphenylacetic acid. (n.d.).

-

Benzeneacetic acid, 4-hydroxy-, methyl ester. (n.d.). PubChem. [Link]

-

Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016). YouTube. [Link]

-

How to Make Esters through Esterification | Examples Explained! (2023). YouTube. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. jscholaronline.org [jscholaronline.org]

- 3. scribd.com [scribd.com]

- 4. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 5. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 6. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

Potential Therapeutic Applications of Methyl 2-(4-hydroxy-3-methylphenyl)acetate: A Technical Guide for Drug Discovery Professionals

Abstract

Methyl 2-(4-hydroxy-3-methylphenyl)acetate, a structurally intriguing small molecule, currently lacks direct characterization of its therapeutic potential in published literature. However, its close structural analogy to homovanillic acid esters, a class of compounds demonstrating notable bioactivity as inhibitors of intestinal fatty acid uptake, presents a compelling case for its investigation in metabolic diseases. This technical guide synthesizes the available chemical data for this compound, extrapolates a potential mechanism of action based on robust evidence from analogous compounds, and outlines a comprehensive research framework to elucidate its therapeutic utility. We will delve into the therapeutic rationale of targeting intestinal fatty acid absorption, propose detailed experimental protocols for in vitro and in vivo validation, and discuss the prospective structure-activity relationships that may govern its efficacy. This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to explore the untapped therapeutic landscape of this promising compound.

Introduction and Chemical Profile

This compound, with the Chemical Abstracts Service (CAS) registry number 64360-47-0, is a derivative of phenylacetic acid. Its core structure features a benzene ring substituted with a hydroxy, a methyl, and a methyl acetate group.

| Property | Value | Source |

| CAS Number | 64360-47-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Not specified (likely solid) | |

| Solubility | Not specified |

While direct biological data for this specific molecule is scarce, its structural similarity to homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) provides a strong foundation for hypothesizing its biological activities. The key distinction lies in the substitution at the 3-position of the phenyl ring: a methyl group in our compound of interest versus a methoxy group in homovanillic acid. This subtle structural change could significantly influence its pharmacological properties, including receptor binding, metabolic stability, and overall efficacy.

A Hypothesized Therapeutic Avenue: Inhibition of Intestinal Fatty Acid Uptake

The primary hypothesis for the therapeutic application of this compound stems from research on homovanillic acid esters. A study on a series of these esters revealed their potential to inhibit intestinal fatty acid uptake in a Caco-2 cell model, a well-established line for studying the intestinal barrier.[2] This finding is significant because the modulation of intestinal fat absorption is a promising strategy for managing obesity and related metabolic disorders, such as type 2 diabetes.[3][4]

The Therapeutic Rationale for Targeting Intestinal Fatty Acid Absorption

Excessive dietary fat intake is a major contributor to the global obesity epidemic and associated comorbidities. The process of dietary fat absorption is complex, involving the breakdown of triglycerides and the subsequent uptake of fatty acids by enterocytes in the small intestine. By inhibiting this uptake, it is possible to reduce caloric intake from fats, thereby preventing weight gain and improving metabolic health.[5]

Several molecular targets are involved in intestinal fatty acid transport, including CD36 and Fatty Acid Transport Proteins (FATPs).[6] Inhibition of these transporters or related enzymes like sterol O-acyltransferase 2 (SOAT2) has been shown to reduce fat absorption and prevent diet-induced obesity in preclinical models.[4]

Structure-Activity Relationship of Homovanillic Acid Esters: A Blueprint for Investigation

The study on homovanillic acid esters provided valuable insights into their structure-activity relationship (SAR) for inhibiting fatty acid uptake.[2] Key findings indicated that the nature of the ester side chain plays a crucial role in the inhibitory activity. This suggests that the ester moiety of this compound is a critical component for its potential biological effect. Further investigation into how the 3-position methyl group, in place of a methoxy group, influences this activity is a pivotal area for future research.

Proposed Research and Development Framework

To validate the hypothesized therapeutic potential of this compound, a systematic and multi-tiered research approach is essential. This framework encompasses initial in vitro screening, mechanistic studies, and subsequent in vivo validation.

Synthesis of this compound

While commercially available from some suppliers, in-house synthesis may be required for larger quantities and analog generation. A potential synthetic route can be adapted from methods used for similar phenylacetic acid esters.

Caption: A potential synthetic workflow for this compound.

In Vitro Evaluation of Intestinal Fatty Acid Uptake Inhibition

The initial biological screening should focus on quantifying the inhibitory effect of the compound on fatty acid uptake in a relevant cell-based model.

Experimental Protocol: Caco-2 Cell Fatty Acid Uptake Assay

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they differentiate into a polarized monolayer mimicking the intestinal epithelium.

-

Compound Treatment: Pre-incubate the differentiated Caco-2 monolayers with varying concentrations of this compound.

-

Fatty Acid Incubation: Add a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) to the apical side of the monolayer.[7]

-

Uptake Measurement: After a defined incubation period, wash the cells to remove extracellular fatty acids and measure the intracellular fluorescence using a plate reader or fluorescence microscopy.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) to determine the compound's potency.

Caption: Workflow for in vitro evaluation of fatty acid uptake inhibition.

In Vivo Assessment of Efficacy in Animal Models

Promising results from in vitro studies would warrant progression to in vivo models of obesity and metabolic disease.

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

-

Model Induction: Induce obesity in mice by feeding them a high-fat diet for a specified period.

-

Compound Administration: Administer this compound orally to the obese mice. A control group should receive a vehicle.

-

Monitoring: Regularly monitor body weight, food intake, and metabolic parameters such as blood glucose, insulin, and lipid levels.

-

Fecal Fat Analysis: Collect feces to measure fat content, which provides a direct indication of intestinal fat malabsorption.[8]

-

Terminal Analysis: At the end of the study, perform histological analysis of the liver and adipose tissue to assess changes in fat accumulation and inflammation.

| Parameter | Measurement | Rationale |

| Body Weight | Weekly measurement | To assess the overall effect on obesity |

| Food Intake | Daily measurement | To rule out effects due to appetite suppression |

| Fasting Blood Glucose | Weekly measurement | To evaluate the impact on glucose homeostasis |

| Plasma Lipids | At baseline and endpoint | To assess changes in triglycerides and cholesterol |

| Fecal Fat Content | Collected over 24-48h | To directly measure fat malabsorption |

Potential Mechanism of Action and Signaling Pathways

Based on the research on related compounds, this compound could exert its effects through the modulation of key proteins involved in fatty acid transport.

Caption: Hypothesized mechanism of action for this compound.

Future Directions and Conclusion

The therapeutic potential of this compound as an inhibitor of intestinal fatty acid uptake is a compelling, yet unproven, hypothesis. The structural similarity to bioactive homovanillic acid esters provides a strong rationale for its investigation. The research framework outlined in this guide offers a clear path forward to validate this hypothesis, from initial in vitro screening to in vivo efficacy studies.

Future research should also focus on:

-

Lead Optimization: Synthesizing and testing analogs of this compound to improve potency and pharmacokinetic properties.

-

Target Identification: Elucidating the specific molecular target(s) of the compound to gain a deeper understanding of its mechanism of action.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to ensure a favorable therapeutic window.

References

-

Guide for Selecting Experimental Models to Study Dietary Fat Absorption - PMC - NIH. (2025, November 21). Retrieved January 8, 2026, from [Link]

-

Fat absorption therapy could help prevent obesity. (2025, January 6). Retrieved January 8, 2026, from [Link]

-

Game-Changing New Obesity Treatment Inhibits Fat Absorption. (2024, October 17). Retrieved January 8, 2026, from [Link]

-

New insights into the molecular mechanism of intestinal fatty acid absorption - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Guidelines for selecting experimental models to study dietary fat... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

Microbiota regulate intestinal absorption and metabolism of fatty acids in the zebrafish. (n.d.). Retrieved January 8, 2026, from [Link]

-

New insights into the role of dietary triglyceride absorption in obesity and metabolic diseases - Frontiers. (n.d.). Retrieved January 8, 2026, from [Link]

-

A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

-

Fatty acid transport protein 4 is dispensable for intestinal lipid absorption in mice - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. 64360-47-0|this compound|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fat absorption therapy could help prevent obesity - Diabetes Research & Wellness Foundation [drwf.org.uk]

- 4. scitechdaily.com [scitechdaily.com]

- 5. Frontiers | New insights into the role of dietary triglyceride absorption in obesity and metabolic diseases [frontiersin.org]

- 6. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acid transport protein 4 is dispensable for intestinal lipid absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Activity of Methyl 2-(4-hydroxy-3-methylphenyl)acetate: Mechanisms, Evaluation, and Cellular Response

This technical guide provides an in-depth exploration of the potential antioxidant activity of the phenolic compound, Methyl 2-(4-hydroxy-3-methylphenyl)acetate (MHMPA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of the chemical principles and biological pathways that underpin its predicted antioxidant efficacy. We will delve into the structural basis for its activity, present detailed protocols for its evaluation, and discuss the cellular mechanisms it may modulate.

Introduction: The Rationale for Investigating this compound

This compound is a phenolic compound, a class of molecules widely recognized for their antioxidant properties.[1][2] Its structural parent, 4-Hydroxy-3-methylphenylacetic acid, is utilized in the cosmetic and pharmaceutical industries for its protective effects against oxidative stress.[3] The core structure of MHMPA, featuring a hydroxyl-substituted benzene ring, is analogous to components found in beechwood creosote, such as 2-methoxy-4-methylphenol (a cresol derivative), which have demonstrated significant antioxidant activity.[4][5]

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[6] Phenolic antioxidants can mitigate this damage by neutralizing free radicals, thereby preventing damage to vital biomolecules.[7] This guide will, therefore, use MHMPA as a model compound to detail the predictive science and experimental validation of a novel antioxidant candidate.

Predicted Antioxidant Mechanisms of MHMPA

The antioxidant capacity of phenolic compounds like MHMPA is primarily attributed to the reactivity of the phenol moiety—specifically, the hydroxyl group attached to the aromatic ring.[8] The primary mechanisms of action are predicted to be:

-

Hydrogen Atom Transfer (HAT): This is considered the main mechanism for radical scavenging by phenolic acids.[8] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial radical.[7][8] The presence of an electron-donating methyl group ortho to the hydroxyl group in MHMPA is expected to further stabilize this radical, enhancing its HAT potential.

-

Single Electron Transfer (SET): In this mechanism, the phenolic compound donates an electron to a free radical, converting it into an anion.[1][2][9] This process is followed by proton transfer. The SET mechanism's favorability is influenced by the ionization potential of the phenolic compound.[10]

-

Transition Metal Chelation: While perhaps a secondary mechanism for this specific structure, phenolic compounds can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are capable of catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[11] By binding these metals, MHMPA could prevent this radical generation.

The following diagram illustrates the primary radical scavenging mechanisms.

Caption: Predicted antioxidant mechanisms of MHMPA.

Structure-Activity Relationship (QSAR) Insights

The antioxidant efficacy of a phenolic compound is intricately linked to its chemical structure.[12][13] For MHMPA, the key structural features influencing its activity are:

-

The Phenolic Hydroxyl Group: This is the primary site of action for radical scavenging. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter; a lower BDE facilitates easier hydrogen atom donation.[10]

-

The Ortho-Methyl Group: The methyl group at the C3 position (ortho to the hydroxyl group) is an electron-donating group. This donation of electron density to the aromatic ring is predicted to lower the O-H BDE and stabilize the resulting phenoxyl radical, thereby enhancing antioxidant activity.[14]

-